5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes an iodo-substituted methoxyphenyl group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves a multi-step process. One common method starts with the iodination of 4-methoxyaniline to produce 3-iodo-4-methoxyaniline. This intermediate is then reacted with a suitable aldehyde under acidic conditions to form the corresponding Schiff base. The final step involves the cyclization of the Schiff base with dimethyl malonate in the presence of a base to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-iodo-4-methoxybenzaldehyde, while reduction of the iodo group can produce 4-methoxyaniline .
Scientific Research Applications
5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes, making them useful in biochemical studies.
Medicine: Research has indicated potential anti-cancer properties, with studies focusing on its ability to inhibit tumor growth.
Mechanism of Action
The mechanism of action of 5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar in structure but lacks the iodo group and dioxane ring.
5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a dioxane ring.
3-Iodo-4-methoxybenzaldehyde: Similar but lacks the dioxane ring and has an aldehyde group instead of the dioxane-dione structure.
Uniqueness
The uniqueness of 5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the iodo and methoxy groups, along with the dioxane ring, makes it a versatile compound for various applications .
Properties
CAS No. |
1300031-69-9 |
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Molecular Formula |
C14H14INO5 |
Molecular Weight |
403.17 g/mol |
IUPAC Name |
5-[(3-iodo-4-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H14INO5/c1-14(2)20-12(17)9(13(18)21-14)7-16-8-4-5-11(19-3)10(15)6-8/h4-7,16H,1-3H3 |
InChI Key |
RHXVJGSNPRSYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=C(C=C2)OC)I)C(=O)O1)C |
Origin of Product |
United States |
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